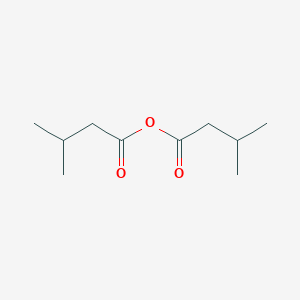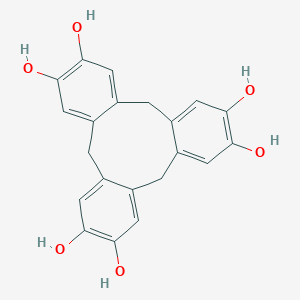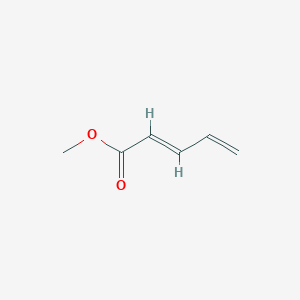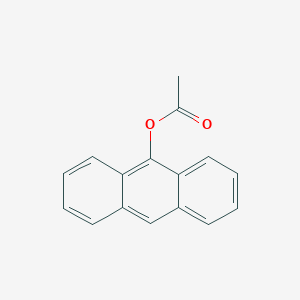
2-cyclopropyl-2-hydroxy-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Cyclopropylmandelic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of mandelic acid, where the phenyl group is substituted with a cyclopropyl group
Preparation Methods
Alpha-Cyclopropylmandelic acid can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropylmagnesium bromide with benzaldehyde, followed by oxidation to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alpha-Cyclopropylmandelic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclopropylbenzoylformic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-cyclopropyl-2-hydroxy-2-phenylacetic acid can yield cyclopropylphenylmethanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
Alpha-Cyclopropylmandelic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to evaluate its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The cyclopropyl group in the compound may also contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Alpha-Cyclopropylmandelic acid can be compared with other similar compounds, such as mandelic acid, phenylacetic acid, and cyclopropylcarboxylic acid. While all these compounds share structural similarities, 2-cyclopropyl-2-hydroxy-2-phenylacetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Conclusion
Alpha-Cyclopropylmandelic acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique structural features and reactivity make it an important subject of study for researchers and professionals alike.
Properties
CAS No. |
1460-46-4 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-cyclopropyl-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(14,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,13) |
InChI Key |
APPYFFBRMGXDFO-UHFFFAOYSA-N |
SMILES |
C1CC1C(C2=CC=CC=C2)(C(=O)O)O |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B75142.png)






